![molecular formula C18H11BrCl2N2OS B4650152 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4650152.png)
5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide
Übersicht
Beschreibung
5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that belongs to the class of naphthamides. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is based on its ability to inhibit the activity of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide. 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in peripheral tissues. 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide binds to the catalytic site of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide and prevents it from dephosphorylating insulin receptor substrate 1 (IRS-1), a key protein in insulin signaling. This results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide are primarily related to its ability to improve insulin sensitivity and glucose homeostasis. Several studies have demonstrated that treatment with this compound leads to increased glucose uptake in peripheral tissues, improved insulin sensitivity, and reduced blood glucose levels in animal models of type 2 diabetes and obesity. Additionally, 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments include its potency and selectivity as a 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide inhibitor, making it a valuable tool for studying the role of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide in insulin signaling and glucose homeostasis. Additionally, its chemical structure allows for easy modification, making it a potential lead compound for the development of novel anti-diabetic agents. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which may limit its bioavailability and require the use of organic solvents. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide and related compounds. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the evaluation of its efficacy and safety in clinical trials, which may lead to the development of novel anti-diabetic agents. Additionally, the role of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease, needs to be further investigated, and the potential therapeutic applications of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide inhibitors in these disorders need to be explored.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is primarily focused on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Several studies have demonstrated that inhibition of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide activity can improve insulin sensitivity and glucose homeostasis, making it a promising target for the development of anti-diabetic drugs. 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to be a potent and selective inhibitor of 5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide, making it a potential lead compound for the development of novel anti-diabetic agents.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2OS/c19-13-7-2-4-10-11(13)5-1-6-12(10)17(24)23-18(25)22-15-9-3-8-14(20)16(15)21/h1-9H,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITOCJZGIISUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.